Nafithromycin MIC Potency Versus Telithromycin and Erythromycin Against Global S. pneumoniae Isolates
Nafithromycin demonstrated up to 8-fold greater potency than telithromycin against Streptococcus pneumoniae in a global surveillance study. Among 1,911 S. pneumoniae strains collected from 43 countries in 2014, nafithromycin exhibited MIC50/90 values of 0.015/0.06 μg/mL, inhibiting 100% of isolates at ≤0.25 μg/mL. Telithromycin susceptibility was 99.9%, yet nafithromycin was 8-fold more potent [1]. Overall, 37.9% of S. pneumoniae strains were resistant to erythromycin and 19.7% were resistant to clindamycin; nafithromycin retained full activity against these resistant subsets [2].
| Evidence Dimension | In vitro antibacterial potency (MIC50/MIC90) |
|---|---|
| Target Compound Data | MIC50 = 0.015 μg/mL; MIC90 = 0.06 μg/mL |
| Comparator Or Baseline | Telithromycin MIC90 baseline (100% inhibition at ≤0.25 μg/mL for nafithromycin); Erythromycin resistance rate = 37.9% |
| Quantified Difference | Up to 8-fold more potent than telithromycin; nafithromycin inhibited 100% of isolates at ≤0.25 μg/mL versus erythromycin resistance of 37.9% |
| Conditions | 1,911 S. pneumoniae strains; global surveillance (43 countries, 2014); reference broth microdilution method (CLSI) |
Why This Matters
Procurement of nafithromycin over telithromycin or erythromycin is justified by its superior MIC potency and retained activity against macrolide-resistant pneumococci, reducing the probability of empirical treatment failure in CABP.
- [1] Flamm RK, Rhomberg PR, Sader HS, Jones RN. In Vitro Activity of the Novel Lactone Ketolide Nafithromycin (WCK 4873) against Contemporary Clinical Bacteria from a Global Surveillance Program. Antimicrob Agents Chemother. 2017;61(12):e01230-17. View Source
- [2] Flamm RK, Rhomberg PR, Sader HS, Jones RN. In Vitro Activity of the Novel Lactone Ketolide Nafithromycin (WCK 4873) against Contemporary Clinical Bacteria from a Global Surveillance Program. Antimicrob Agents Chemother. 2017;61(12):e01230-17. View Source
